1-(3-Hydroxypropyl)-4-methylazetidin-2-one
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Overview
Description
1-(3-Hydroxypropyl)-4-methylazetidin-2-one is a chemical compound with a unique structure that includes a four-membered azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-4-methylazetidin-2-one typically involves the reaction of 4-methylazetidin-2-one with 3-chloropropanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxypropyl)-4-methylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(3-oxopropyl)-4-methylazetidin-2-one.
Reduction: Formation of 1-(3-hydroxypropyl)-4-methylazetidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Hydroxypropyl)-4-methylazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypropyl)-4-methylazetidin-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxypropyl)-4-methylazetidin-2-ol: A reduced form of the compound with similar structural features.
1-(3-oxopropyl)-4-methylazetidin-2-one: An oxidized form with different reactivity.
4-Methylazetidin-2-one: The parent compound without the hydroxypropyl group.
Uniqueness
1-(3-Hydroxypropyl)-4-methylazetidin-2-one is unique due to the presence of both the azetidinone ring and the hydroxypropyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)-4-methylazetidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-6-5-7(10)8(6)3-2-4-9/h6,9H,2-5H2,1H3 |
InChI Key |
GCWQNCOCMNAKHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N1CCCO |
Origin of Product |
United States |
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